(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate
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Overview
Description
(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate is an organic compound with potential applications in various scientific fields. It is characterized by a naphthalene ring attached to a 2-acetamido-4-methylpentanoate moiety, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate typically involves the esterification of (S)-2-acetamido-4-methylpentanoic acid with naphthalen-1-ol. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives under strong oxidizing conditions.
Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of suitable catalysts.
Major Products Formed
Hydrolysis: (S)-2-acetamido-4-methylpentanoic acid and naphthalen-1-ol.
Oxidation: Naphthoquinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 2-acetamido-4-methylpentanoate: Similar structure but with an ethyl ester instead of a naphthalen-1-yl ester.
(S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine (S)-2-acetamido-4-methylpentanoate: Contains a different aromatic ring and additional functional groups.
Uniqueness
(S)-Naphthalen-1-yl 2-acetamido-4-methylpentanoate is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
CAS No. |
146445-75-2 |
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Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
naphthalen-1-yl (2S)-2-acetamido-4-methylpentanoate |
InChI |
InChI=1S/C18H21NO3/c1-12(2)11-16(19-13(3)20)18(21)22-17-10-6-8-14-7-4-5-9-15(14)17/h4-10,12,16H,11H2,1-3H3,(H,19,20)/t16-/m0/s1 |
InChI Key |
AZASJWZNRPMAPL-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=CC2=CC=CC=C21)NC(=O)C |
Origin of Product |
United States |
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